4-(Chlorosulfonyl)thiophene-3-carboxylic acid
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Overview
Description
4-(Chlorosulfonyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H3ClO4S2 and a molecular weight of 226.66 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of both chlorosulfonyl and carboxylic acid functional groups makes this compound highly reactive and versatile for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)thiophene-3-carboxylic acid typically involves the chlorosulfonation of thiophene-3-carboxylic acid. The reaction is carried out by treating thiophene-3-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Thiophene-3-carboxylic acid
Reagent: Chlorosulfonic acid (HSO3Cl)
Conditions: The reaction is usually conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulfonyl)thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form thiophene-3-carboxylic acid derivatives.
Oxidation Reactions: The sulfur atom in the thiophene ring can undergo oxidation to form sulfoxides and sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Reduction Reactions: Products include thiophene-3-carboxylic acid and its derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and thiophene sulfones.
Scientific Research Applications
4-(Chlorosulfonyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)thiophene-3-carboxylic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted thiophene derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic acid: Lacks the chlorosulfonyl group, making it less reactive.
4-Bromo-2-chlorothiophene: Contains halogen substituents but lacks the carboxylic acid group.
Thiophene-2-sulfonic acid: Contains a sulfonic acid group but lacks the carboxylic acid group.
Uniqueness
4-(Chlorosulfonyl)thiophene-3-carboxylic acid is unique due to the presence of both chlorosulfonyl and carboxylic acid functional groups. This dual functionality allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
1375472-54-0 |
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Molecular Formula |
C5H3ClO4S2 |
Molecular Weight |
226.7 g/mol |
IUPAC Name |
4-chlorosulfonylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C5H3ClO4S2/c6-12(9,10)4-2-11-1-3(4)5(7)8/h1-2H,(H,7,8) |
InChI Key |
MMLNWWZFLCSBQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
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